Cas no 2228476-80-8 (7-(3-bromo-2,2-dimethylpropyl)quinoline)

7-(3-ブロモ-2,2-ジメチルプロピル)キノリンは、有機合成化学において重要な中間体として利用されるブロモ化キノリン誘導体です。分子内にブロモ基と立体障害の大きいジメチルプロピル基を有するため、選択的な反応性を示す特徴があります。特にパラジウムカタリズムを用いたカップリング反応や、求核置換反応の基質として有用です。キノリン骨格の電子豊富性と相まって、医農薬中間体や機能性材料の合成前駆体としての応用が期待されます。高い純度と安定性を備えており、精密有機合成における再現性の高い反応を可能にします。

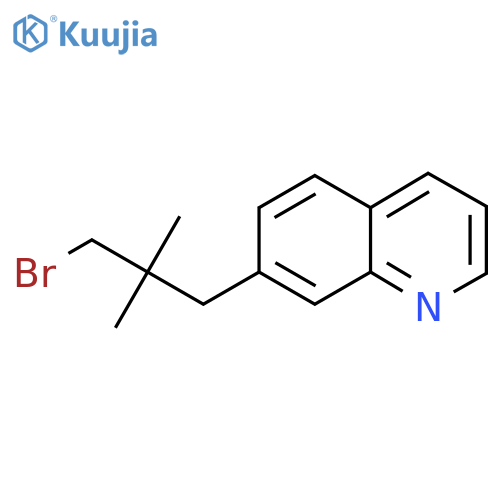

2228476-80-8 structure

商品名:7-(3-bromo-2,2-dimethylpropyl)quinoline

7-(3-bromo-2,2-dimethylpropyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 7-(3-bromo-2,2-dimethylpropyl)quinoline

- 2228476-80-8

- EN300-1919313

-

- インチ: 1S/C14H16BrN/c1-14(2,10-15)9-11-5-6-12-4-3-7-16-13(12)8-11/h3-8H,9-10H2,1-2H3

- InChIKey: GZRITFUAEMKECV-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(C)CC1C=CC2=CC=CN=C2C=1

計算された属性

- せいみつぶんしりょう: 277.04661g/mol

- どういたいしつりょう: 277.04661g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

7-(3-bromo-2,2-dimethylpropyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919313-5.0g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 5g |

$3687.0 | 2023-05-31 | ||

| Enamine | EN300-1919313-5g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 5g |

$3687.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-1.0g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 1g |

$1272.0 | 2023-05-31 | ||

| Enamine | EN300-1919313-10.0g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 10g |

$5467.0 | 2023-05-31 | ||

| Enamine | EN300-1919313-0.5g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-1g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 1g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-10g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-0.05g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-2.5g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1919313-0.1g |

7-(3-bromo-2,2-dimethylpropyl)quinoline |

2228476-80-8 | 0.1g |

$1119.0 | 2023-09-17 |

7-(3-bromo-2,2-dimethylpropyl)quinoline 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2228476-80-8 (7-(3-bromo-2,2-dimethylpropyl)quinoline) 関連製品

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬